molecular formula C16H29Cl2N3 B4446962 4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride

Cat. No.: B4446962
M. Wt: 334.3 g/mol
InChI Key: UGKLAHQJPCJPEI-UHFFFAOYSA-N
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Description

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethylpyrrolidinyl group and a dimethylaniline moiety. It is often used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-ethylpyrrolidine with formaldehyde and dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
  • 4-Amino-N-[(2RS)-1-ethylpyrrolidin-2-yl]methyl-5-(ethylsulphonyl)-2-hydroxybenzamide

Uniqueness

Compared to similar compounds, 4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its combination of an ethylpyrrolidinyl group and a dimethylaniline moiety makes it particularly versatile in various applications.

Properties

IUPAC Name

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3.2ClH/c1-4-19-11-5-6-16(19)13-17-12-14-7-9-15(10-8-14)18(2)3;;/h7-10,16-17H,4-6,11-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKLAHQJPCJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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